3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL is an organic compound with the molecular formula C10H14FNO It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group on the same carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL typically involves the reaction of 2-fluoro-3-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol . The reaction conditions generally involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-amino-1-(2-fluoro-3-methylphenyl)propan-1-one, while reduction of the amino group can yield 3-(2-fluoro-3-methylphenyl)propan-1-amine.
Scientific Research Applications
3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and function. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its lipophilicity and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanol: A simpler analog without the fluorine and methyl groups.
3-Amino-1-(2-fluorophenyl)propan-1-OL: Similar structure but lacks the methyl group.
3-Amino-1-(3-methylphenyl)propan-1-OL: Similar structure but lacks the fluorine atom.
Uniqueness
3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL is unique due to the presence of both the fluorine and methyl groups on the aromatic ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
3-amino-1-(2-fluoro-3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-3-2-4-8(10(7)11)9(13)5-6-12/h2-4,9,13H,5-6,12H2,1H3 |
InChI Key |
KKJAAXBDJLYDHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CCN)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.